molecular formula C9H18O2 B14739248 Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester CAS No. 5487-60-5

Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester

Cat. No.: B14739248
CAS No.: 5487-60-5
M. Wt: 158.24 g/mol
InChI Key: DTXXVVZDBVWESG-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.2380 g/mol . . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester can be synthesized through the esterification reaction between 2,2-dimethylpropanoic acid (also known as pivalic acid) and 1-methylpropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases the efficiency and yield of the esterification process. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Reducing agents like LiAlH₄.

Major Products Formed

    Hydrolysis: 2,2-dimethylpropanoic acid and 1-methylpropanol.

    Transesterification: A different ester and alcohol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze the hydrolysis of esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl, 1-methylpropyl ester involves its hydrolysis to release 2,2-dimethylpropanoic acid and 1-methylpropanol. The hydrolysis reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds. The released carboxylic acid and alcohol can then participate in various biochemical pathways and exert their effects on molecular targets.

Comparison with Similar Compounds

Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester can be compared with other similar esters, such as:

    Propanoic acid, 2-methyl-, 1-methylpropyl ester: This compound has a similar structure but with a different substitution pattern on the propanoic acid moiety.

    Propanoic acid, 2,2-dimethyl-, 2-methylpropyl ester: Another similar ester with a different alcohol component.

    Propanoic acid, 1-methylpropyl ester: This ester has a simpler structure with no additional methyl groups on the propanoic acid moiety.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

CAS No.

5487-60-5

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

butan-2-yl 2,2-dimethylpropanoate

InChI

InChI=1S/C9H18O2/c1-6-7(2)11-8(10)9(3,4)5/h7H,6H2,1-5H3

InChI Key

DTXXVVZDBVWESG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(C)(C)C

Origin of Product

United States

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